![molecular formula C13H16N4O3 B7548455 3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one, also known as CPI-0610, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene transcription. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Mechanism of Action
BET proteins play a critical role in regulating gene transcription by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. The inhibition of BET proteins by 3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one leads to displacement of BET proteins from chromatin, resulting in downregulation of oncogenic transcriptional programs and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through downregulation of oncogenic transcriptional programs. In addition, this compound has been shown to inhibit tumor growth in preclinical models of AML, multiple myeloma, and solid tumors. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of 3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is its specificity for BET proteins, which allows for targeted inhibition of oncogenic transcriptional programs. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain cancer types.
Future Directions
For research on 3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one include further evaluation of its efficacy in clinical trials for the treatment of various cancers and other diseases. In addition, the development of more potent and selective BET inhibitors may lead to improved efficacy and reduced toxicity. Finally, the identification of biomarkers that predict response to BET inhibitors may allow for more personalized treatment approaches.
Synthesis Methods
The synthesis of 3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one involves several steps, including the formation of a pyrimidine ring, introduction of a piperidine moiety, and formation of an isoxazole ring. The final product is obtained through a condensation reaction between the isoxazole and pyrimidine rings. The synthesis of this compound has been described in detail in a patent application (WO2016124694A1).
Scientific Research Applications
3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors such as pancreatic and prostate cancer. The mechanism of action of this compound is thought to involve inhibition of BET proteins, leading to downregulation of oncogenic transcriptional programs and induction of apoptosis.
properties
IUPAC Name |
3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-11-12(20-15-9)14-8-17(13(11)19)7-10(18)16-5-3-2-4-6-16/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWVOQHZGAFYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.